(R)-2-METHYLBUTANOL

概述

描述

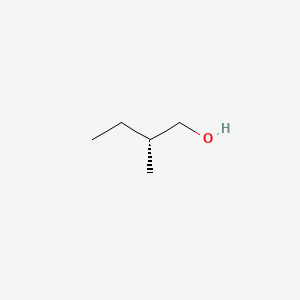

®-2-Methylbutanol is an organic compound with the molecular formula C5H12O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is commonly used in various chemical processes and has significant applications in different fields.

准备方法

Synthetic Routes and Reaction Conditions: ®-2-Methylbutanol can be synthesized through several methods. One common approach involves the reduction of 2-methylbutanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, ®-2-Methylbutanol is often produced via the hydroformylation of 1-butene, followed by hydrogenation. The hydroformylation process involves the reaction of 1-butene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form 2-methylbutanal. This intermediate is then hydrogenated to yield ®-2-Methylbutanol.

化学反应分析

Types of Reactions: ®-2-Methylbutanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: ®-2-Methylbutanol can be oxidized to 2-methylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2-methylbutane using strong reducing agents like lithium aluminum hydride.

Substitution: ®-2-Methylbutanol can undergo nucleophilic substitution reactions with halogenating agents to form 2-methylbutyl halides.

Major Products:

Oxidation: 2-Methylbutanoic acid

Reduction: 2-Methylbutane

Substitution: 2-Methylbutyl halides

科学研究应用

®-2-Methylbutanol has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.

Medicine: ®-2-Methylbutanol is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: It is employed in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals.

作用机制

The mechanism of action of ®-2-Methylbutanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with various biomolecules. These interactions can influence enzyme activity, protein folding, and membrane fluidity, thereby affecting cellular processes.

相似化合物的比较

- (S)-2-Methylbutanol

- 2-Methyl-1-butanol

- 3-Methyl-1-butanol

Comparison: ®-2-Methylbutanol is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer (S)-2-Methylbutanol. Additionally, its structure and properties differ from other isomers like 2-Methyl-1-butanol and 3-Methyl-1-butanol, which have different arrangements of the carbon chain and functional groups.

生物活性

(R)-2-Methylbutanol, also known as 2-methyl-1-butanol, is a branched-chain alcohol with notable biological activities. This compound has garnered attention due to its roles in various biological processes and potential applications in medicine and agriculture. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is a colorless liquid with a characteristic odor. It is produced naturally by several organisms, including certain strains of bacteria and plants, such as the avocado tree, where it acts as a volatile pheromone emitted from flowers and fruits . The chemical structure can be represented as follows:

- Molecular Formula : C₅H₁₂O

- CAS Number : 616-16-0

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. It has been shown to exhibit significant inhibitory effects against various bacterial strains. For instance, in a study assessing the antimicrobial efficacy of several alcohols against common pathogens, this compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| E. coli | 18 | 125 |

| S. aureus | 15 | 100 |

| Pseudomonas aeruginosa | 12 | 150 |

The results indicate that this compound can serve as an effective antimicrobial agent, particularly in food preservation and clinical applications .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. A notable study investigated its effects on L-929 mouse fibroblast cells, revealing that at higher concentrations, it induced cytotoxicity characterized by increased lactate dehydrogenase (LDH) release.

| Concentration (μg/mL) | % Cell Viability |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

These findings suggest that while this compound has potential therapeutic applications, careful consideration of dosage is crucial due to its cytotoxic effects at elevated concentrations .

Quorum-Sensing Modulation

Recent research has highlighted the role of this compound in modulating bacterial quorum-sensing pathways. Quorum sensing is a communication method used by bacteria to coordinate behavior based on population density. Studies have demonstrated that this compound can inhibit the production of signaling molecules such as N-acylhomoserine lactones (AHLs), which are critical for biofilm formation and virulence in pathogenic bacteria.

- Inhibition Rate : Up to 50% reduction in AHL production was observed at concentrations of 100 μg/mL.

This property could be harnessed for developing novel antibacterial strategies that disrupt biofilm formation in clinical settings .

Case Studies

- Antimicrobial Efficacy in Food Preservation : A case study evaluated the effectiveness of incorporating this compound into food packaging materials. The results indicated a significant reduction in microbial load on packaged products, extending their shelf life without compromising sensory qualities.

- Therapeutic Applications : Another study focused on the use of this compound in treating bacterial infections in animal models. The compound showed promise in reducing infection severity and enhancing recovery rates when administered alongside conventional antibiotics.

属性

IUPAC Name |

(2R)-2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRQEDXDYOZYLA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901044400 | |

| Record name | (+)-2-Methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-16-0 | |

| Record name | (+)-2-Methyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-butanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-2-Methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-1-BUTANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O91KQ00JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (+)-2-Methyl-1-butanol?

A1: (+)-2-Methyl-1-butanol has the molecular formula C5H12O and a molecular weight of 88.15 g/mol.

Q2: Is (+)-2-Methyl-1-butanol chiral?

A2: Yes, (+)-2-Methyl-1-butanol is chiral, indicated by the "(+)" prefix denoting its specific rotation of plane-polarized light. [, ]

Q3: How can I distinguish between the enantiomers of 2-Methyl-1-butanol?

A3: Chiral capillary gas chromatography, particularly with perethylated β-cyclodextrin as a chiral stationary phase, can effectively resolve 2-Methyl-1-butanol enantiomers. [] Additionally, 1H NMR analysis of diastereomeric esters formed with (S)-2-methyl-1-butanol can be used to determine absolute configuration and enantiomeric composition. []

Q4: Is (+)-2-Methyl-1-butanol commercially available?

A4: While 2-Methyl-1-butanol exists as a mixture of enantiomers, the specific enantiomer (+)-2-Methyl-1-butanol, a potential building block for various natural products, is not readily available commercially. []

Q5: How is (+)-2-Methyl-1-butanol synthesized?

A5: (+)-2-Methyl-1-butanol can be synthesized through a total synthesis approach utilizing the boronic ester homologation method. This method involves four steps to achieve the desired product. [] Additionally, enzymatic resolution of (R,S)-2-methyl-1-butanol using immobilized thermophilic esterase APE1547 in a non-aqueous media can yield (S)-2-methyl-1-butanol. []

Q6: What role does (+)-2-Methyl-1-butanol play in alcoholic beverages?

A6: (+)-2-Methyl-1-butanol is a significant component of fusel oil, influencing the aroma profile of various alcoholic beverages. Its presence is notable in grape brandies, plum brandies, and Chinese alcoholic beverages. [, , , ]

Q7: How does the concentration of (+)-2-Methyl-1-butanol in alcoholic beverages vary?

A7: The concentration of (+)-2-Methyl-1-butanol in beverages like plum brandy can vary depending on factors like the plum variety used and the distillation cut. []

Q8: Can the presence and ratios of (+)-2-Methyl-1-butanol and other compounds be used for beverage identification?

A8: Yes, the characteristic pattern of (+)-2-Methyl-1-butanol and other congeners, particularly the ratios of iso-butanol: n-propanol, iso-amyl alcohol: n-propanol, and methanol: n-propanol, can serve as identifying markers for specific alcoholic beverages, like those originating from China. []

Q9: Are there any potential applications of (+)-2-Methyl-1-butanol in pheromone research?

A9: Yes, racemic 2-Methyl-1-butanol has been investigated as a component in pheromone blends to attract various cerambycid beetle species, potentially contributing to pest monitoring strategies. []

Q10: Can (+)-2-Methyl-1-butanol be used as a solvent?

A10: Research has explored the solubility of various crystalline organic compounds in 2-Methyl-1-butanol, leading to the development of Abraham model correlations for solute transfer into the alcohol from water and gas phases. This research sheds light on its potential as a solvent and its interactions with different solutes. []

Q11: Has (+)-2-Methyl-1-butanol been studied in the context of nanoparticle synthesis?

A11: Yes, a novel approach utilizing Tequila as a green chemistry source for SiO2 nanoparticle synthesis revealed the presence of 2-Methyl-1-butanol as a major constituent. The higher alcohols, including 2-Methyl-1-butanol, act as dispersers, potentially influencing nanoparticle formation and characteristics. []

Q12: What is the role of (+)-2-Methyl-1-butanol in fusel alcohol production in yeast?

A12: While pyruvate decarboxylase in Saccharomyces cerevisiae can catalyze the decarboxylation of branched-chain 2-oxo acids, including those derived from isoleucine (precursor to 2-Methyl-1-butanol), it is not essential for fusel alcohol production. This suggests alternative pathways for 2-Methyl-1-butanol formation in yeast. []

Q13: What are the implications of the dielectric properties of (+)-2-Methyl-1-butanol?

A13: Monohydroxy alcohols like (+)-2-Methyl-1-butanol exhibit a prominent Debye-type dielectric relaxation, which, while significant, does not directly correlate with structural relaxation like the alpha process. Studies on (+)-2-Methyl-1-butanol and its mixtures with isomers highlight the complex relationship between dielectric and structural dynamics in these alcohols. [, ]

Q14: Are there any studies on the toxicological effects of (+)-2-Methyl-1-butanol?

A14: While specific toxicological data on (+)-2-Methyl-1-butanol might be limited, research on the percutaneous absorption enhancer 2-Methyl-1-butanol suggests potential for skin damage at high concentrations. [] This highlights the need for careful consideration of concentration and exposure when handling the compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。